

# Preclinical Antitumor Activity of HC-5404-Fu: A Technical Overview

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Compound of Interest		
Compound Name:	HC-5404-Fu	
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This technical guide provides an in-depth overview of the preclinical antitumor activity of **HC-5404-Fu**, a potent and selective inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). The data herein supports the therapeutic potential of **HC-5404-Fu**, both as a monotherapy and in combination with standard-of-care agents, for the treatment of solid tumors. This document is intended for researchers, scientists, and drug development professionals.

### **Executive Summary**

**HC-5404-Fu** is an orally bioavailable small molecule inhibitor of PERK, a key component of the unfolded protein response (UPR) pathway.[1] In the tumor microenvironment, which is often characterized by hypoxia and nutrient deprivation, the UPR is activated to promote cancer cell survival.[1] By inhibiting PERK, **HC-5404-Fu** disrupts this adaptive stress response, leading to tumor cell apoptosis and inhibition of tumor growth.[1] Preclinical studies have demonstrated that **HC-5404-Fu** exhibits significant antitumor activity, particularly when used in combination with vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitors (TKIs) in models of clear cell renal cell carcinoma (ccRCC).[2][3] Furthermore, **HC-5404-Fu** has been shown to modulate the tumor microenvironment, suggesting potential synergy with immunotherapeutic agents.[4]

#### **Mechanism of Action: PERK Inhibition**

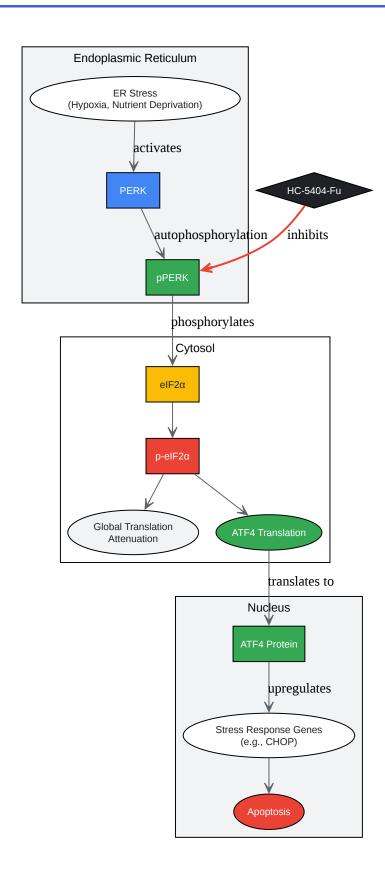


#### Foundational & Exploratory

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Under conditions of endoplasmic reticulum (ER) stress, PERK is activated and phosphorylates the eukaryotic initiation factor 2 alpha (eIF2 $\alpha$ ). This leads to a global attenuation of protein synthesis, reducing the load of unfolded proteins in the ER. However, it also selectively promotes the translation of certain mRNAs, such as activating transcription factor 4 (ATF4), which upregulates genes involved in stress adaptation.[2] **HC-5404-Fu** potently and selectively inhibits the kinase activity of PERK, thereby preventing the phosphorylation of eIF2 $\alpha$  and the subsequent adaptive response.[4] This sustained ER stress can ultimately trigger pro-apoptotic pathways, such as the CHOP-mediated pathway.[2]





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Caption: PERK Signaling Pathway and Inhibition by HC-5404-Fu.



### In Vitro and In Vivo Potency

HC-5404 has been characterized as a potent and selective PERK inhibitor with an IC50 of 23 nM in biochemical assays.[4] In vivo studies have demonstrated its oral bioavailability and dose-dependent target engagement.[4][5]

#### Pharmacokinetic and Pharmacodynamic Profile

Pharmacokinetic studies in mice revealed dose-proportional plasma exposure of HC-5404 following oral administration.[6] Pharmacodynamic assessments in mouse pancreas and 786-O tumor xenografts showed that a 30 mg/kg oral dose of HC-5404 induced approximately 90% inhibition of PERK phosphorylation within one hour of administration.[5][7]

### **Preclinical Antitumor Efficacy**

The antitumor activity of **HC-5404-Fu** has been evaluated in various preclinical models, both as a monotherapy and in combination with other agents.

#### **Monotherapy Activity**

In the CAPAN-2 pancreatic tumor xenograft model, HC-5404 monotherapy at doses of 30 and 100 mg/kg administered orally twice daily resulted in significant tumor growth inhibition over a 48-day treatment period.[5]

## Combination Therapy with VEGFR-TKIs in Renal Cell Carcinoma

The most robust preclinical efficacy has been observed in combination with VEGFR-TKIs in ccRCC models.[2][3] Treatment with VEGFR-TKIs such as axitinib, cabozantinib, lenvatinib, and sunitinib was found to induce PERK activation in 786-O RCC xenografts, suggesting an adaptive resistance mechanism.[3][7]

The addition of HC-5404 to VEGFR-TKI treatment regimens significantly enhanced tumor growth inhibition, leading to tumor stasis or regression across multiple ccRCC models, including 786-O, A498, and Caki-1.[4] This combination benefit was independent of the VHL mutation status of the tumor models.[4] In a study with 18 RCC patient-derived xenograft (PDX) models, the combination of HC-5404 with a VEGFR-TKI resulted in a greater antitumor effect







compared to either monotherapy, with nine of the 18 models showing at least 50% tumor regression from baseline.[3]

Notably, in 786-O xenografts that had progressed on axitinib monotherapy, the subsequent combination treatment with HC-5404 and axitinib induced a tumor regression of approximately 20%.[3][7]



Tumor Model	Treatment	Dosing and Schedule	Outcome	Reference
786-O (RCC)	HC-5404 + Axitinib	HC-5404: 30 mg/kg, PO, BID; Axitinib: 30 mg/kg, PO, BID	Enhanced tumor regression compared to monotherapies	[7][8]
786-O (RCC)	HC-5404 + Lenvatinib	HC-5404: 30 mg/kg, PO, BID; Lenvatinib: 10 mg/kg, PO, QD	Enhanced tumor growth inhibition	[7][8]
786-O (RCC)	HC-5404 + Cabozantinib	HC-5404: 30 mg/kg, PO, BID; Cabozantinib: 30 mg/kg, PO, QD	Enhanced tumor regression compared to monotherapies	[7][8]
786-O (RCC)	HC-5404 + Sunitinib	HC-5404: 30 mg/kg, PO, BID; Sunitinib: 40 mg/kg, PO, QD	Enhanced tumor growth inhibition	[7][8]
A-498 (RCC)	HC-5404 + DC- 101 (anti- VEGFR2 mAb)	Not specified	Tumor Growth Inhibition of 78%	[8]
Caki-1 (RCC)	HC-5404 + VEGFR-TKI	Not specified	Enhanced tumor growth inhibition	[4]
18 RCC PDX Models	HC-5404 + VEGFR-TKI	Not specified	≥50% tumor regression in 9 of 18 models	[3]
CAPAN-2 (Pancreatic)	HC-5404 Monotherapy	30 and 100 mg/kg, PO, BID	Significant tumor growth inhibition	[5]

## **Enhancement of Antiangiogenic Effects**

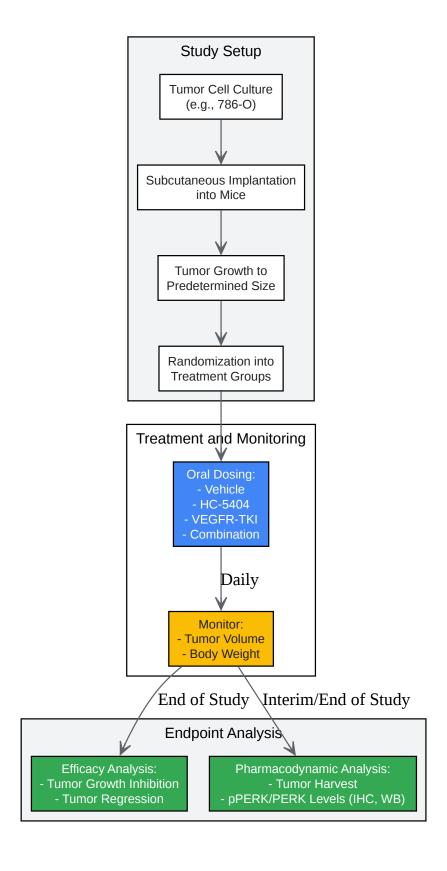


Immunohistochemical analysis of tumor sections from 786-O xenografts revealed that HC-5404 enhanced the antiangiogenic effects of axitinib and lenvatinib.[3] This combination therapy was effective at inhibiting both new vasculature and mature tumor blood vessels.[3]

# **Experimental Protocols**In Vivo Tumor Xenograft Studies

- Cell Lines and Animal Models: Human renal cell carcinoma cell lines (786-O, A-498, Caki-1) and a human pancreatic cancer cell line (CAPAN-2) were used. Cells were implanted subcutaneously into immunocompromised mice.[5][7]
- Drug Formulation and Administration: **HC-5404-Fu** was formulated in 0.5% methylcellulose for oral administration. VEGFR-TKIs were formulated as described in the source literature.[7] Dosing was performed orally (PO) at the schedules indicated in the data table.
- Efficacy Evaluation: Tumor volumes were measured regularly, and tumor growth inhibition was calculated. Body weight was monitored as a measure of toxicity.[7][8]
- Pharmacodynamic Analysis: For pharmacodynamic studies, tumors were harvested at specified time points after treatment, and protein levels of pPERK and total PERK were analyzed by Western blot or Jess Simple Western.[2][7]





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